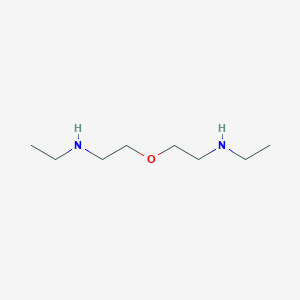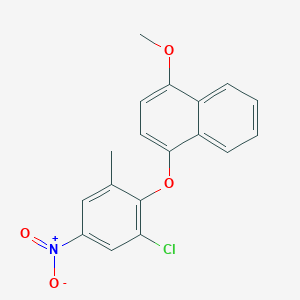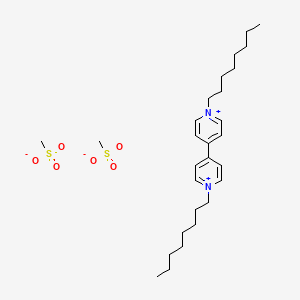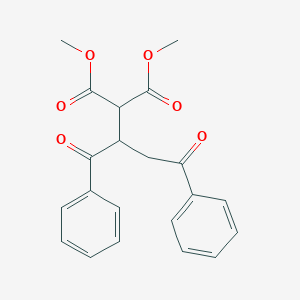
Ethanamine, 2,2'-oxybis[N-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ethanamine, 2,2’-oxybis[N-ethyl-] can be achieved through several methods. One common method involves the reaction of 2,2’-oxybisethanamine with hydrogen and formaldehyde in the presence of a fixed-bed hydrogenation catalyst . Another method involves treating N,N-dimethylethanolamine with gaseous sulfur trioxide, resulting in the formation of bis(2-(N,N-dimethylamino)ethyl) ether . Industrial production typically employs these methods due to their efficiency and high yield.
Chemical Reactions Analysis
Ethanamine, 2,2’-oxybis[N-ethyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen, formaldehyde, and sulfur trioxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with formaldehyde and hydrogen produces bis(2-(N,N-dimethylamino)ethyl) ether .
Scientific Research Applications
Ethanamine, 2,2’-oxybis[N-ethyl-] has several scientific research applications. In chemistry, it is used as a catalyst in the production of polyurethane foams In biology, it can be used as a reagent in various biochemical assaysIndustrially, it is used in the production of epoxy-based plastics and urethane-based plastics .
Mechanism of Action
The mechanism of action of ethanamine, 2,2’-oxybis[N-ethyl-] involves its role as a catalyst in chemical reactions. It facilitates the formation of polyurethane foams by promoting the reaction between polyols and isocyanates . The molecular targets and pathways involved in this process include the activation of the amine groups, which react with the isocyanate groups to form the urethane linkages .
Comparison with Similar Compounds
Ethanamine, 2,2’-oxybis[N-ethyl-] can be compared with other similar compounds such as ethanamine, 2,2’-oxybis[N,N-dimethyl-] and ethanamine, 2,2’-oxybis[N,N-diethyl-] . These compounds share similar structures but differ in the substituents attached to the nitrogen atoms. The unique properties of ethanamine, 2,2’-oxybis[N-ethyl-] make it particularly effective as a catalyst in the production of polyurethane foams .
Properties
CAS No. |
90716-96-4 |
|---|---|
Molecular Formula |
C8H20N2O |
Molecular Weight |
160.26 g/mol |
IUPAC Name |
N-ethyl-2-[2-(ethylamino)ethoxy]ethanamine |
InChI |
InChI=1S/C8H20N2O/c1-3-9-5-7-11-8-6-10-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
IFVIHAFZIQCCFF-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCOCCNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-](/img/structure/B14366657.png)



![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14366677.png)




![4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366712.png)
![1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one](/img/structure/B14366722.png)
